molecular formula C24H20Cl2N2O2 B15078385 7,9-Dichloro-2-(4-methoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 303061-34-9

7,9-Dichloro-2-(4-methoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B15078385
CAS No.: 303061-34-9
M. Wt: 439.3 g/mol
InChI Key: NAAKUXWEAANKQZ-UHFFFAOYSA-N
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Description

7,9-Dichloro-2-(4-methoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (CAS: 303061-34-9) is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. The molecule is substituted at positions 2 and 5 with 4-methoxyphenyl and 4-methylphenyl groups, respectively, and contains chlorine atoms at positions 7 and 8. This compound’s structural complexity and functional group diversity make it a candidate for pharmaceutical exploration, particularly in targeting central nervous system (CNS) disorders or inflammatory pathways .

Properties

CAS No.

303061-34-9

Molecular Formula

C24H20Cl2N2O2

Molecular Weight

439.3 g/mol

IUPAC Name

7,9-dichloro-2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C24H20Cl2N2O2/c1-14-3-5-16(6-4-14)24-28-22(19-11-17(25)12-20(26)23(19)30-24)13-21(27-28)15-7-9-18(29-2)10-8-15/h3-12,22,24H,13H2,1-2H3

InChI Key

NAAKUXWEAANKQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C(=CC(=C5)Cl)Cl

Origin of Product

United States

Biological Activity

7,9-Dichloro-2-(4-methoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic compound with a complex chemical structure that has garnered interest in the field of medicinal chemistry. Its molecular formula is C24H20Cl2N2O2C_{24}H_{20}Cl_{2}N_{2}O_{2} and it features multiple aromatic rings and halogen substituents, which are often associated with biological activity. This article aims to explore the biological activity of this compound, including its potential therapeutic effects and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C24H20Cl2N2O2C_{24}H_{20}Cl_{2}N_{2}O_{2}
  • SMILES Notation : CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C(=CC(=C5)Cl)Cl
  • InChI : InChI=1S/C24H20Cl2N2O2/c1-14-3-5-16(6-4-14)24-28-22(19-11-17(25)12-20(26)23(19)30-24)13-21(27-28)15-7-9-18(29-2)10-8-15/h3-12,22,24H,13H2,1-2H3

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+439.09746204.5
[M+Na]+461.07940224.3
[M+NH4]+456.12400214.1
[M+K]+477.05334214.6
[M-H]-437.08290213.1

Anticancer Potential

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, research has shown that various pyrazolo[1,5-c]benzoxazine derivatives can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of oncogenic signaling pathways .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have been reported to inhibit cell cycle progression in cancer cells.
  • Induction of Apoptosis : The activation of apoptotic pathways can lead to programmed cell death in malignant cells.
  • Antioxidant Activity : Some derivatives demonstrate the ability to scavenge free radicals, potentially reducing oxidative stress within cells.

Case Studies and Research Findings

A study published in ResearchGate highlighted the screening of a drug library that identified novel anticancer compounds through multicellular spheroid models . Although specific data on this compound was not detailed in this study, the methodologies employed suggest a promising avenue for future research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Substituents (Position 5) Substituents (Position 2) Molecular Formula Molecular Weight Key Differences vs. Target Compound
Target Compound 303061-34-9 4-Methylphenyl 4-Methoxyphenyl C25H20Cl2N2O2 ~459.3 Baseline for comparison. Methyl enhances lipophilicity.
7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methoxyphenyl)-... 303061-38-3 4-Chlorophenyl 4-Methoxyphenyl C23H17Cl3N2O2 459.75 Higher halogen content (3 Cl); increased electronegativity .
7,9-Dichloro-5-(4-nitrophenyl)-2-(4-methoxyphenyl)-... N/A 4-Nitrophenyl 4-Methoxyphenyl C23H16Cl2N3O4 ~469.3 Nitro group introduces strong electron-withdrawing effects; may alter reactivity .
7,9-Dichloro-5-phenyl-2-(4-methoxyphenyl)-... 303061-33-8 Phenyl 4-Methoxyphenyl C23H17Cl2N2O2 ~439.3 Unsubstituted phenyl reduces steric hindrance; simpler structure .
7,9-Dichloro-5-(4-pyridinyl)-2-(4-methoxyphenyl)-... 303059-72-5 4-Pyridinyl 4-Methoxyphenyl C23H16Cl2N3O2 ~445.3 Pyridine nitrogen enhances solubility and hydrogen bonding .
9-Bromo-5-(3-pyridyl)-2-(4-methylphenyl)-... 6835-5613 3-Pyridyl 4-Methylphenyl C22H16BrClN3O ~469.7 Bromine (vs. Cl) increases steric bulk; pyridyl alters electronic profile .

Detailed Analysis of Substituent Effects

4-Chlorophenyl (Compound 1): Chlorine’s electron-withdrawing nature may stabilize the molecule but reduce solubility. 4-Nitrophenyl (Compound 2): Nitro group’s strong electron withdrawal could enhance reactivity in electrophilic substitution or receptor binding. Pyridinyl (Compounds 4, 15): Nitrogen in the aromatic ring improves aqueous solubility and enables hydrogen bonding, critical for target interactions.

Position 2 Substituents :

  • All analogs retain 4-methoxyphenyl or similar groups, suggesting the methoxy moiety is critical for maintaining solubility and π-π stacking interactions.

Halogen Variations: Bromine (Compound 15) introduces larger atomic radius vs.

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